molecular formula C11H19NS B13249202 (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine

(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine

Cat. No.: B13249202
M. Wt: 197.34 g/mol
InChI Key: ZAYNKMKBJIODDP-UHFFFAOYSA-N
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Description

(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine is an organic compound with the molecular formula C11H19NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 3-methylbutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the thiophene ring.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing properties of the thiophene ring and the amine group.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine: Unique due to the presence of both a thiophene ring and an amine group.

    Thiophene derivatives: Compounds like 2-aminothiophene and 3-methylthiophene share structural similarities but lack the specific combination of functional groups.

    Alkylamines: Compounds like 3-methylbutylamine and 2-ethylhexylamine share the amine functional group but lack the thiophene ring.

Uniqueness

This compound is unique due to its combination of a thiophene ring and an amine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

3-methyl-N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H19NS/c1-9(2)6-7-12-8-11-5-4-10(3)13-11/h4-5,9,12H,6-8H2,1-3H3

InChI Key

ZAYNKMKBJIODDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNCCC(C)C

Origin of Product

United States

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